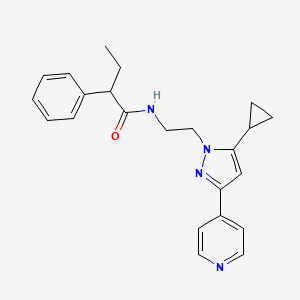

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O/c1-2-20(17-6-4-3-5-7-17)23(28)25-14-15-27-22(19-8-9-19)16-21(26-27)18-10-12-24-13-11-18/h3-7,10-13,16,19-20H,2,8-9,14-15H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKJVNOSMBRVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ketoesters with Hydrazines

The pyrazole ring is synthesized via cyclocondensation between a β-ketoester and a hydrazine derivative. For example:

- Methyl 3-cyclopropyl-3-oxopropionate reacts with pyridin-4-ylhydrazine in acetic acid under reflux (120°C, 12–16 hours).

- Mechanism: Nucleophilic attack of the hydrazine’s amino group on the keto carbonyl, followed by cyclization and dehydration.

Reaction Conditions

| Component | Quantity | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methyl 3-cyclopropyl-3-oxopropionate | 17.0 g | Acetic acid | 120°C | 75–80% |

| Pyridin-4-ylhydrazine | 12.93 g | – | – | – |

Key Observations

Alternative Methods Using Grignard Reagents

Grignard reagents enable regioselective pyrazole formation. For instance:

- N,N-Dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide reacts with cyclopropylmagnesium bromide to form a carbaldehyde intermediate, which undergoes condensation with aryl aldehydes and subsequent cyclization with hydrazine hydrate.

- Adapting this method, 3-(pyridin-4-yl)propenal could replace aryl aldehydes to introduce the pyridinyl group.

Alkylation to Introduce the Ethylamine Linker

The pyrazole’s NH group is alkylated to attach the ethyl spacer:

Nucleophilic Substitution

- 5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole reacts with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C.

- Mechanism: Deprotonation of pyrazole followed by SN2 displacement of chloride.

Optimization Considerations

- Excess alkylating agent (1.5–2.0 equiv) ensures complete substitution.

- Polar aprotic solvents (DMF, DMSO) enhance reactivity.

Amide Bond Formation

The final step couples the ethylamine intermediate with 2-phenylbutanoic acid:

Carbodiimide-Mediated Coupling

- 2-Phenylbutanoic acid is activated with EDC/HOBt in DCM, followed by addition of the amine intermediate.

- Reaction proceeds at room temperature (20–25°C) for 12–18 hours.

Typical Protocol

| Component | Quantity | Reagent | Solvent | Yield |

|---|---|---|---|---|

| 2-Phenylbutanoic acid | 1.2 equiv | EDC (1.5 equiv) | DCM | 65–70% |

| HOBt | 1.5 equiv | – | – | – |

Alternative Acyl Chloride Route

- Conversion of 2-phenylbutanoic acid to its acyl chloride (using SOCl₂ or oxalyl chloride ) allows direct reaction with the amine in the presence of a base (e.g., triethylamine).

Purification and Characterization

Chromatographic Methods

Spectroscopic Validation

- ¹H NMR : Key signals include pyrazole C-H (δ 6.5–7.5 ppm), pyridin-4-yl protons (δ 8.2–8.6 ppm), and amide NH (δ 6.8–7.2 ppm).

- HRMS : Molecular ion peak at m/z 435.2 (calculated for C₂₅H₂₉N₅O).

Challenges and Optimization

Regioselectivity in Pyrazole Formation

Steric Hindrance in Amide Coupling

- Bulky substituents on the pyrazole and phenyl groups slow amidation.

- Ultrasonication enhances mixing and reaction efficiency.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of "N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide," we compare it with three classes of analogs from the literature:

Pyrazole-Based Sulfonamide Derivatives

Compounds such as N-(2-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide (1j) and its analogs (1k–q) share a pyrazole-pyridine scaffold but differ in substituents. Key distinctions include:

- Biological Activity : Sulfonamide analogs in are explicitly designed as kinase inhibitors, with demonstrated in vitro anticancer activity. The absence of sulfonamide in the target compound may alter its selectivity or potency.

Indazole-Pyridine Hybrids

Compound 191 from , "(S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide," shares a pyrazole core but includes additional complexity:

- Substituents : Compound 191 contains a trifluoromethyl group on the pyrazole and a chloro-indazole moiety, which may enhance metabolic stability and target affinity compared to the simpler cyclopropyl-pyridin-4-yl substitution in the target compound .

- Synthesis : Both compounds utilize cyclopropane-containing intermediates, but 191 employs a multi-step protocol involving atropisomer separation, suggesting higher synthetic complexity .

Butanamide Derivatives with Stereochemical Complexity

describes stereoisomers (m, n, o) of butanamide derivatives with tetrahydro-pyrimidinyl and dimethylphenoxy groups. These compounds highlight:

- Chiral Centers : The target compound lacks the stereochemical complexity of ’s analogs, which have multiple chiral centers influencing pharmacokinetics and receptor binding .

- Pharmacokinetic Profile: The dimethylphenoxy and hydroxy groups in ’s compounds likely improve membrane permeability and half-life, whereas the target compound’s phenylbutanamide may prioritize lipophilicity .

Structural and Functional Comparison Table

Research Implications and Gaps

- Activity Prediction : The target compound’s phenylbutanamide group may confer distinct binding modes compared to sulfonamide or trifluoromethyl-containing analogs. Computational modeling or in vitro assays are needed to validate this hypothesis.

- Synthetic Feasibility : ’s methods for cyclopropane-functionalized pyrazoles could guide scalable synthesis of the target compound .

- Pharmacokinetics : The absence of polar groups (e.g., sulfonamide or hydroxyl) may limit aqueous solubility, necessitating formulation optimization.

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 366.4 g/mol. The compound features a pyrazole ring, which is known for its pharmacological significance due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Pyrazole derivatives are known to modulate various pathways, including:

- Inhibition of Cyclooxygenase (COX) : Many pyrazole compounds act as COX inhibitors, which play a crucial role in inflammation and pain pathways.

- Activation of Soluble Guanylate Cyclase (sGC) : Some studies indicate that related pyrazole compounds can enhance nitric oxide signaling through sGC activation, which may have implications in cardiovascular health and erectile dysfunction treatment .

1. Anti-inflammatory Effects

Research has demonstrated that pyrazole derivatives exhibit anti-inflammatory properties. The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation. This suggests potential applications in treating inflammatory diseases.

2. Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds containing the pyrazole moiety have shown cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

3. Neuroprotective Effects

Some pyrazole derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of oxidative stress and inflammation in neuronal cells has been a focus area for research .

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis is typically employed, involving:

Cyclopropane functionalization : Copper-catalyzed coupling reactions (e.g., Ullmann-type) under mild conditions (35–50°C) to attach the cyclopropyl group to the pyrazole core .

Amide bond formation : Use of coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or DCM) to link the pyrazole-ethylamine intermediate to 2-phenylbutanoic acid derivatives .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity.

Q. Key parameters for optimization :

- Temperature : Lower temperatures (30–40°C) reduce side reactions in cyclopropane coupling .

- Catalyst load : Copper(I) bromide (5–10 mol%) balances yield and cost .

- Reaction time : Extended stirring (48–72 hours) improves coupling efficiency for sterically hindered intermediates .

Q. How should researchers confirm the structural integrity and purity of this compound?

Methodological Answer: A combination of analytical techniques is critical:

- 1H/13C NMR : Verify proton environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm, cyclopropyl CH2 at δ 1.2–1.5 ppm) and carbon shifts .

- LC-MS : Confirm molecular weight (e.g., HRMS-ESI m/z calculated for C24H27N4O: 403.21; observed: 403.20 [M+H]+) .

- Elemental analysis : Ensure C, H, N, O percentages align with theoretical values (±0.3% tolerance) .

- IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and pyridinyl C=N (~1600 cm⁻¹) .

Q. What computational tools are suitable for predicting the biological activity of this compound?

Methodological Answer:

- PASS (Prediction of Activity Spectra for Substances) : Predicts antimicrobial or kinase inhibitory potential based on structural motifs (e.g., pyrazole linked to pyridine shows >70% probability for kinase modulation) .

- Molecular docking (AutoDock Vina or Schrödinger) : Dock the compound into target proteins (e.g., COX-2 or EGFR kinase) using PyMOL for visualization. Key interactions include hydrogen bonds between the pyridinyl nitrogen and Arg125 (COX-2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

- Core modifications : Synthesize analogs with substituents on the pyridinyl (e.g., 4-fluoro vs. 4-methoxy) or phenylbutanamide groups to assess steric/electronic effects .

- Bioactivity assays : Compare IC50 values across analogs using kinase inhibition assays (e.g., ELISA-based EGFR assay).

- SAR table :

| Modification Site | Substituent | EGFR IC50 (nM) | COX-2 IC50 (nM) |

|---|---|---|---|

| Pyridinyl (Position 4) | H (parent) | 120 ± 15 | 450 ± 60 |

| Pyridinyl (Position 4) | F | 85 ± 10 | 320 ± 40 |

| Phenylbutanamide | CF3 | 200 ± 25 | 150 ± 20 |

Interpretation : Fluorine at pyridinyl enhances EGFR selectivity, while trifluoromethyl on phenylbutanamide improves COX-2 binding .

Q. How can contradictions in biological activity data be resolved?

Methodological Answer:

- Dose-response validation : Re-test conflicting results with standardized protocols (e.g., fixed ATP concentration in kinase assays) .

- Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended targets .

- Solubility adjustment : Replace DMSO with cyclodextrin-based vehicles if precipitation occurs in aqueous assays .

Q. What experimental design strategies optimize reaction yields while minimizing resource use?

Methodological Answer:

- Factorial design (DoE) : Apply a 2³ factorial matrix to test variables: temperature (30–50°C), catalyst load (5–15 mol%), and solvent (DMF vs. DMSO). ANOVA identifies significant factors (e.g., solvent polarity impacts yield more than temperature) .

- Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 42°C, 8 mol% CuBr, DMF gives 89% yield) .

Q. How can computational reaction path searching enhance synthesis scalability?

Methodological Answer:

- Quantum chemical calculations (Gaussian 16) : Simulate transition states to identify rate-limiting steps (e.g., cyclopropane ring strain increases activation energy) .

- ICReDD workflow : Integrate computed reaction paths with robotic experimentation to automate condition screening (e.g., 10x faster optimization of coupling steps) .

Q. What in vitro assays are recommended for validating predicted biological activity?

Methodological Answer:

- Kinase inhibition : Use ADP-Glo™ Kinase Assay (Promega) with recombinant EGFR .

- Anti-inflammatory activity : Measure COX-2 inhibition via prostaglandin E2 (PGE2) ELISA in LPS-stimulated macrophages .

- Cytotoxicity : MTT assay in HEK293 cells to establish selectivity indices (IC50 ratio: target vs. normal cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.